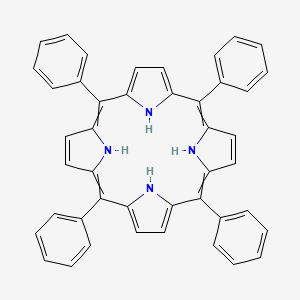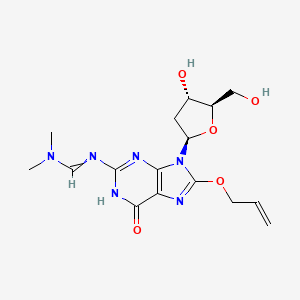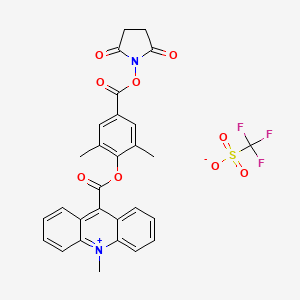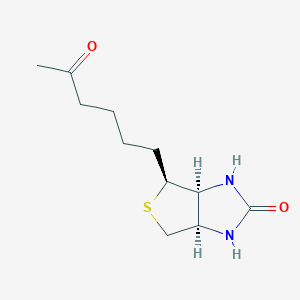
5,10,15,20-Tetraphenyl-21H,23H-porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetraphenyl-21H,23H-porphine: is a synthetic porphyrin compound with the molecular formula C44H30N4 . It is a macrocyclic molecule consisting of four pyrrole subunits interconnected via methine bridges, forming a large conjugated system. This compound is known for its deep red color and strong absorption in the visible region, making it useful in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine typically involves the condensation of benzaldehyde with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction proceeds through the formation of intermediate dipyrromethane, which further condenses to form the porphyrin macrocycle. The crude product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: It can be reduced to form chlorins or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Porphyrin dications and other oxidized derivatives.
Reduction: Chlorins and other reduced forms.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,10,15,20-Tetraphenyl-21H,23H-porphine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic properties .
Biology: In biological research, this compound is used as a model for studying heme proteins and their functions. It helps in understanding the binding and activation of small molecules like oxygen and carbon monoxide .
Medicine: The compound and its metal complexes are investigated for their potential use in photodynamic therapy (PDT) for cancer treatment. The strong absorption of light and generation of reactive oxygen species make it suitable for targeting cancer cells .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and sensors. Its optical properties are exploited in various applications .
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine involves its ability to form stable complexes with metal ions. These metal complexes can catalyze various chemical reactions, including oxidation and reduction processes. The compound’s conjugated system allows for efficient absorption of light, leading to the generation of reactive oxygen species in photodynamic therapy .
Comparación Con Compuestos Similares
5,10,15,20-Tetraphenyl-21H,23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate: A water-soluble derivative with sulfonate groups.
This compound nickel(II): A nickel complex used in catalysis.
This compound copper(II): A copper complex with applications in photodynamic therapy.
Uniqueness: this compound is unique due to its strong absorption in the visible region, making it highly effective in photodynamic therapy and as a photosensitizer. Its ability to form stable metal complexes also sets it apart from other porphyrins .
Propiedades
Fórmula molecular |
C44H32N4 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetraphenyl-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45-48H |
Clave InChI |
UTOWSIGAQFSSNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)



![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
